molecular formula C9H12FNO B13044389 (1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL

Cat. No.: B13044389
M. Wt: 169.20 g/mol
InChI Key: APRWPWYZYYKDDF-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound consists of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propane backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluorobenzene derivative.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

Uniqueness

(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Its chiral nature makes it a valuable compound for studying stereoselective reactions and interactions.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

APRWPWYZYYKDDF-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)N)O

Origin of Product

United States

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